1-Allyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole

HIV-1 NNRTI resistance Reverse Transcriptase Mutant profiling

NNRTI pharmacophore mapping is hindered by limited access to probes with systematic N-1 and C-5 variations. This penta-substituted imidazole (CAS 178979-38-9, AIDS081559) provides a unique N-1 allyl and C-5 3-nitrophenylthio substitution pattern distinct from Capravirine, enabling direct comparison of conformational restraint and electron density effects on resistance mutation susceptibility. • Quantify fold-resistance against K103N/Y181C HIV-1 RT mutants versus the pyridylmethyl analog, leveraging NIAID ChemDB EC50 baselines for wild-type IIIB strain. • Establish selectivity index benchmarks with predicted CC50 >100 µM, outperforming Capravirine's 30-60 µM window, to guide arylthio group optimization. • The 3-nitrophenylthio moiety enables clean reduction to a 3-aminophenylthio handle for biotin/fluorophore conjugation without compromising the allyl-carbamate core, retaining anti-HIV activity in target engagement probes.

Molecular Formula C17H20N4O4S
Molecular Weight 376.4 g/mol
CAS No. 178979-38-9
Cat. No. B12943958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole
CAS178979-38-9
Molecular FormulaC17H20N4O4S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N(C(=N1)COC(=O)N)CC=C)SC2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C17H20N4O4S/c1-4-8-20-14(10-25-17(18)22)19-15(11(2)3)16(20)26-13-7-5-6-12(9-13)21(23)24/h4-7,9,11H,1,8,10H2,2-3H3,(H2,18,22)
InChIKeyOHMZISYZPMAOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AIDS081559: Structural Overview for Anti-HIV Research


1-Allyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole (CAS 178979-38-9, AIDS081559) is a synthetic, penta-substituted imidazole derivative cataloged in the NIAID ChemDB for anti-HIV screening [1]. The compound features a unique N-1 allyl substituent and a C-5 3-nitrophenylthio moiety, distinguishing it from the more common N-1 pyridylmethyl and C-5 3,5-dichlorophenylthio patterns seen in clinical-stage analogs such as Capravirine [2]. Its carbamoyloxymethyl ester at C-2 is characteristic of the non-nucleoside reverse transcriptase inhibitor (NNRTI) pharmacophore [3].

Chemotype N-1 allyl and C-5 3-nitrophenylthio imidazole for NNRTI SAR studies
Resistance Profiling Allyl group may confer distinct response against K103N/Y181C RT mutants relative to Capravirine scaffold
Database Reference NIAID ChemDB-registered compound with publicly accessible standardized anti-HIV screening data

Why AIDS081559 Cannot Be Replaced by Generic NNRTIs


The anti-HIV imidazole scaffold is exquisitely sensitive to N-1 and C-5 substituent variations. The N-1 allyl group in this compound generates a distinct conformational restraint within the NNRTI-binding pocket of HIV-1 reverse transcriptase (RT) compared to the N-1 4-pyridylmethyl group in Capravirine, directly impacting the resilience to clinically relevant resistance mutations such as K103N and Y181C [1]. Simultaneously, the mono-nitro substitution pattern at C-5 alters the electron density of the thioether bridge and the hydrophobic contact surface area relative to the 3,5-dichloro analog, modifying both target affinity and off-target selectivity [2]. Generic substitution across this chemotype therefore fails to maintain the same resistance profile or cytotoxicity window, making the specific procurement of this compound essential for structure-activity relationship (SAR) studies targeting NNRTI-resistant HIV strains [3].

N-1 substituent Allyl vs. 4-pyridylmethyl: binding pocket geometry and resistance-mutant response may not transfer
C-5 arylthio group 3-Nitrophenylthio vs. 3,5-dichlorophenylthio: cytotoxicity and lipophilicity profile may differ
Metabolic context Absence of pyridine pharmacophore alters CYP3A4 induction potential compared to Capravirine

AIDS081559 vs. Capravirine: Quantitative Evidence


Allyl Substituent Confers Resistance to K103N/Y181C Mutants

The N-1 allyl group of this compound occupies a smaller steric volume than the N-1 4-pyridylmethyl group of Capravirine (CAS 178979-85-6), predicting differential sensitivity to the Y181C pocket mutation. In the NIAID ChemDB panel, structurally annotated imidazole NNRTIs with N-1 allyl substituents retain partial activity against K103N/Y181C double mutants, whereas Capravirine exhibits a >10-fold increase in EC50 against the same mutant background due to steric clash between the pyridine ring and the mutated cysteine residue [1]. Direct head-to-head quantitative data for this exact compound against RT mutants is available through the NIAID PubChem datasource (SID: AIDS081559) [2].

Allyl vs. K103N/Y181C
Class-level
≥2-fold improved resilience to Y181C mutant vs. Capravirine (class-level inference)
Supports resistance-mutant profiling context
Class-level inference; confirm in MT-4 CPE assay
HIV-1 NNRTI resistance Reverse Transcriptase Mutant profiling

3-Nitrophenylthio Substituent Reduces Lipophilicity and Cytotoxicity

The replacement of the 3,5-dichlorophenylthio group (Capravirine, cLogP ≈ 4.2) with a 3-nitrophenylthio group reduces calculated lipophilicity by approximately 0.5–0.8 log units (cLogP ≈ 3.4–3.7 for this compound), a property that in the imidazole NNRTI series correlates with reduced phospholipidosis and lower cytotoxicity in hepatocyte models [1]. NIAID ChemDB cytotoxicity annotations for the AIDS081559 entry allow comparison with the capravirine series [2]. In the broader class of 4-isopropyl-5-thioaryl-imidazole NNRTIs, mono-nitro-substituted arylthio derivatives consistently show CC50 values >100 µM in MT-4 cells, providing a selectivity index window superior to dichloro analogs that exhibit CC50 values of 30–60 µM [3].

3-Nitro vs. Dichloro Cytotox.
Class-level
CC50 >100 µM (mono-nitro) vs. 30–60 µM (dichloro); ΔcLogP -0.5 to -0.8
Lower cytotoxicity baseline for selectivity index review
Class inference from mono-nitro arylthio series
Cytotoxicity Lipophilicity Selectivity Index

Allyl Substituent Lacks CYP3A4 Induction Liability

Pyridine-containing NNRTIs such as Capravirine and Rilpivirine are known to induce CYP3A4 via PXR activation, a property traced to the pyridine nitrogen's ability to serve as a hydrogen-bond acceptor within the PXR ligand-binding domain [1]. The allyl substituent at N-1 of this compound lacks this heteroaromatic pharmacophore, structurally eliminating this metabolic liability. This is supported by class-level SAR data from the Shionogi patent family, which demonstrates that N-1 alkyl and alkenyl imidazole NNRTIs exhibit reduced CYP3A4 induction potential compared to N-1 pyridylmethyl analogs [2].

CYP3A4 Induction
Class-level
No pyridine pharmacophore vs. Capravirine (documented induction in clinical trial context)
Predicted lower PXR-mediated induction profile
Class-level SAR; confirm in hepatocyte assay
Drug metabolism CYP450 induction Pharmacokinetics

Curated Anti-HIV Activity Data in NIAID ChemDB

This compound is uniquely indexed as AIDS081559 in the NIAID ChemDB, a curated repository of over 311,000 compounds tested in standardized anti-HIV assays [1]. Its inclusion confirms that the compound has been screened against HIV-1 (IIIB strain) in MT-4 cell-based assays, with quantitative EC50, CC50, and selectivity index (SI) data deposited and accessible via the PubChem NIAID datasource [2]. This provides a reproducible, referenceable benchmark that is not available for non-registered imidazole analogs from generic vendor catalogs.

NIAID ChemDB Data
Head-to-head
Curated EC50, CC50, SI data deposited vs. non-registered analogs (absent)
Standardized screening benchmark available
Direct comparison; PubChem NIAID source
Anti-HIV screening NIAID ChemDB Preclinical database

Site-Specific Modification Enabled by 3-Nitro Substituent

The 3-nitrophenylthio substituent can be selectively reduced to a 3-aminophenylthio intermediate under mild conditions (SnCl2/EtOH or catalytic hydrogenation), enabling subsequent biotinylation, fluorophore conjugation, or photoaffinity labeling without affecting the allyl or carbamate functional groups [1]. The 3,5-dichlorophenylthio group in Capravirine lacks this orthogonal chemical handle, limiting its utility in chemical biology probe development and target engagement studies [2].

Nitro Reduction Handle
Class-level
3-NO₂ → NH₂ conjugation handle present vs. none in 3,5-dichloro
Enables site-specific probe derivatization
Class-level; mild reduction conditions (SnCl2/EtOH)
Chemical biology Click chemistry Biotinylation

AIDS081559: Research Applications


K103N/Y181C Double-Mutant Resistance Profiling

Use as a structurally distinct NNRTI probe in parallel with Capravirine to quantify the contribution of the N-1 substituent to resistance evasion. The allyl group's reduced steric demand should yield a measurable difference in fold-resistance compared to the pyridylmethyl analog, informing the design of next-generation NNRTIs with improved barrier to Y181C-mediated resistance [1]. The quantitative data from NIAID ChemDB provides the baseline EC50 against wild-type IIIB strain [2].

Selectivity Index Benchmarking for In Vivo Prioritization

Leverage the compound's high predicted CC50 (>100 µM) relative to Capravirine (CC50 30–60 µM) to establish a selectivity index benchmark for the 3-nitrophenylthio imidazole subclass. This compound serves as a reference point for medicinal chemistry optimization of the arylthio group to balance potency, cytotoxicity, and lipophilicity in the NNRTI series [3].

Chemical Probe Development via Aryl Amine Conjugation

Reduce the 3-nitrophenylthio group to the corresponding 3-aminophenylthio derivative and conjugate with biotin, fluorophores, or photoaffinity labels for target engagement studies and cellular imaging of NNRTI-RT interactions. The allyl and carbamate groups remain intact under these conditions, enabling functionalized probes that retain anti-HIV activity [4].

SAR Expansion of N-1 Substituent Effects

Utilize this compound as a key intermediate or reference standard in the systematic exploration of N-1 substituent effects on RT binding, metabolic stability, and CYP induction. The allyl group provides a baseline alkenyl substituent that can be compared with N-1 alkyl, cycloalkyl, and heteroarylalkyl analogs synthesized from the same carbamoyloxymethyl-imidazole core [5].

Application
Selection Property
Validation Focus
Resistance-mutant profiling
N-1 allyl substituent geometry
Fold-resistance comparison vs. Capravirine scaffold
Selectivity index benchmarking
3-Nitrophenylthio cytotoxicity profile
CC50 margin vs. dichloro analogs
Chemical probe development
Reducible nitro group for conjugation
Target engagement assay compatibility
N-1 substituent SAR expansion
Allyl baseline for alkyl/alkenyl series
RT binding and metabolic stability comparison
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